6,7-dimethoxy-4-methyl-3-(2-{4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}-2-oxoethyl)-2H-chromen-2-one
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Overview
Description
6,7-dimethoxy-4-methyl-3-(2-{4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}-2-oxoethyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes multiple functional groups such as methoxy, methyl, piperazine, and oxoethyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-methyl-3-(2-{4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}-2-oxoethyl)-2H-chromen-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the chromen-2-one core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of methoxy groups: The methoxy groups at positions 6 and 7 can be introduced through methylation reactions using methyl iodide and a base such as potassium carbonate.
Attachment of the piperazine moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where the appropriate piperazine derivative reacts with the chromen-2-one intermediate.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and methoxy groups, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Medicine: Potential therapeutic applications could include the development of new drugs targeting specific biological pathways.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-methyl-3-(2-{4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}-2-oxoethyl)-2H-chromen-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
- 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 6,7-dimethoxy-2-methyl-3,4-dihydro-1(2H)-isoquinolinone
Uniqueness
6,7-dimethoxy-4-methyl-3-(2-{4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}-2-oxoethyl)-2H-chromen-2-one is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and specificity for certain molecular targets.
Properties
Molecular Formula |
C25H34N4O6 |
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Molecular Weight |
486.6 g/mol |
IUPAC Name |
6,7-dimethoxy-4-methyl-3-[2-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl]-2-oxoethyl]chromen-2-one |
InChI |
InChI=1S/C25H34N4O6/c1-17-18-13-21(33-3)22(34-4)15-20(18)35-25(32)19(17)14-23(30)28-11-7-27(8-12-28)16-24(31)29-9-5-26(2)6-10-29/h13,15H,5-12,14,16H2,1-4H3 |
InChI Key |
JVQWJUJIEXOIQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)N3CCN(CC3)CC(=O)N4CCN(CC4)C |
Origin of Product |
United States |
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